8-methoxy-3-nitro-2H-chromene
Description
Significance of Chromene Scaffolds in Chemical Research
Chromene, or benzopyran, scaffolds are considered privileged structures in medicinal chemistry due to their wide distribution in natural products and their diverse pharmacological activities. benthamscience.commdpi.com These activities include anticancer, antimicrobial, anti-inflammatory, and antioxidant properties, among others. benthamscience.comwisdomlib.orgnih.gov The versatility of the chromene nucleus allows for structural modifications, making it a valuable template for the design and synthesis of new therapeutic agents. benthamscience.combenthamscience.com Chromene derivatives are found in a variety of natural products, such as alkaloids, tocopherols, flavonoids, and anthocyanins. benthamscience.combenthamscience.com
The interest in chromenes extends to their synthetic derivatives, which are explored as leads for drug discovery. nih.gov The development of efficient synthetic methodologies, including one-pot multicomponent reactions, has facilitated the creation of diverse chromene libraries for biological screening. wisdomlib.org
Overview of 3-Nitro-2H-Chromenes in Contemporary Organic Chemistry
Within the broader class of chromenes, 3-nitro-2H-chromenes are significant intermediates and target molecules in organic synthesis and medicinal chemistry. researchgate.netresearchgate.net The presence of the nitro group, an electron-withdrawing group, significantly influences the chemical reactivity of the molecule, particularly at the C2 and C4 positions of the pyran ring. ontosight.airesearchgate.net This feature makes 3-nitro-2H-chromenes valuable precursors for the synthesis of a wide range of functionalized chromane (B1220400) and chromene derivatives through various reactions, including nucleophilic additions, cycloadditions, and reductions. researchgate.netresearchgate.net
Research has focused on the synthesis and biological evaluation of 3-nitro-2H-chromene derivatives. nih.gov For instance, a series of 2-aryl-3-nitro-2H-chromenes were designed as hybrid analogs of flavanone (B1672756) and β-nitrostyrene scaffolds and have been investigated for their cytotoxic activities. nih.gov The synthesis of these compounds is often achieved through the condensation of salicylaldehydes with β-nitrostyrenes. nih.govmdpi.com Asymmetric synthesis of chiral 3-nitro-2H-chromenes is also an active area of research, as chiral chromenes are found in various natural products. chim.it
The reactivity of the 3-nitro-2H-chromene scaffold is primarily dictated by the nitroalkene moiety, which acts as an electrophile. chim.it This reactivity has been exploited in various synthetic transformations to create complex heterocyclic systems. chim.it
Research Findings on 8-Methoxy-3-nitro-2H-chromene and Related Derivatives
Recent studies have explored the synthesis and potential applications of this compound and its analogs. These investigations often involve the reaction of substituted salicylaldehydes with nitrostyrenes.
A study on the synthesis of 2-aryl-3-nitro-2H-chromenes reported the preparation of 8-methoxy-3-nitro-2-phenyl-2H-chromene . mdpi.com The reaction of 3-methoxysalicylaldehyde with β-nitrostyrene in the presence of a catalyst yielded the target compound. mdpi.com
In another study, a series of 2-aryl-3-nitro-2H-chromene derivatives were synthesized and evaluated for their in vitro cytotoxic activities against breast cancer cell lines. nih.gov Among the synthesized compounds was 8-methoxy-3-nitro-2-(4-chlorophenyl)-2H-chromene , which demonstrated significant potency. nih.gov
The table below summarizes the findings for selected this compound derivatives from the literature.
| Compound Name | Research Focus | Key Findings |
| 8-methoxy-3-nitro-2-phenyl-2H-chromene | Synthesis | Synthesized via the reaction of 3-methoxysalicylaldehyde and β-nitrostyrene. mdpi.com |
| 8-methoxy-3-nitro-2-(4-chlorophenyl)-2H-chromene | Cytotoxic Activity | Showed potent cytotoxic activity against MCF-7 breast cancer cells with an IC50 value of 0.2 μM, which was 36-times more potent than the standard drug etoposide. nih.gov |
Structure
2D Structure
3D Structure
Properties
CAS No. |
92210-59-8 |
|---|---|
Molecular Formula |
C10H9NO4 |
Molecular Weight |
207.18 g/mol |
IUPAC Name |
8-methoxy-3-nitro-2H-chromene |
InChI |
InChI=1S/C10H9NO4/c1-14-9-4-2-3-7-5-8(11(12)13)6-15-10(7)9/h2-5H,6H2,1H3 |
InChI Key |
URFBGIBCAXAJQM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1OCC(=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Structural Elucidation and Stereochemical Characterization
Spectroscopic Analysis of 8-Methoxy-3-nitro-2H-chromene and Derivatives
Spectroscopic analysis is fundamental to the characterization of this compound and its analogs. By employing a suite of techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and others, researchers can meticulously piece together the structural puzzle of these molecules.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic compounds. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are employed to provide a comprehensive understanding of the molecular structure of this compound and its derivatives.
In the ¹H-NMR spectra of related 8-methoxy-1H-benzo[f]chromene derivatives, characteristic signals for methoxy (B1213986) protons are observed in the range of δ 3.82–3.83 ppm. nih.gov For the closely related compound, 4-[(4-methoxybenzyl)amino]-3-nitro-2H-chromen-2-one, detailed 1D and 2D NMR analyses, including ¹H-¹H-COSY, NOESY, HSQC, and HMBC, have been performed to assign all proton and carbon signals. scispace.com The NOESY correlations are particularly useful in determining the spatial orientation of substituents. scispace.com
The ¹³C-NMR spectra of 8-methoxy-1H-benzo[f]chromene derivatives show signals for the methoxy carbon resonating in the range of δ 52.59–55.21 ppm. nih.gov These assignments are further confirmed by techniques like DEPT (Distortionless Enhancement by Polarization Transfer). nih.gov
Interactive Data Table: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for Methoxy Groups in Chromene Derivatives
| Compound Family | Functional Group | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| 8-methoxy-1H-benzo[f]chromene derivatives | Methoxy Protons | 3.82–3.83 | - |
| 8-methoxy-1H-benzo[f]chromene derivatives | Methoxy Carbon | - | 52.59–55.21 |
Note: The data presented is for related methoxy-chromene derivatives and serves as a reference for the expected chemical shifts in this compound.
Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing their fragmentation patterns. For 3-nitro-2H-chromenes, electron impact mass spectrometry (EI-MS) reveals characteristic fragmentation behaviors. rsc.org
A significant feature in the mass spectra of 3-nitro-2H-chromenes is the presence of an appreciable, often intense, molecular ion peak (M+•). rsc.org The base peak in the spectra of these compounds typically results from the loss of a nitro group (NO₂) from the molecular ion. rsc.org This fragmentation is a key diagnostic feature for identifying the nitro-substituted chromene core. In some cases, such as with dinitro-2H-chromenes, the successive loss of two nitro groups can be observed. rsc.org Another notable fragmentation pathway involves the elimination of HCl from the [M - NO₂]⁺ ion in chloronitro-2H-chromene derivatives. rsc.org
The fragmentation pathways of nitro compounds can be complex. nih.gov For aromatic nitro compounds, additional fragmentation patterns are often observed. miamioh.edu
UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This technique provides information about the electronic transitions within the molecule and is influenced by the presence of chromophores. The UV-Vis spectrum of a compound is characterized by the position of maximum absorption bands (λmax) and their intensities, which are related to the molecular structure and concentration. mdpi.com For a related compound, 8-hydroxyquinoline, the UV-visible spectrum has been reported. researchgate.net
Fluorescence spectroscopy, on the other hand, measures the emission of light from a molecule after it has absorbed light. This technique can provide information about the electronic structure and environment of a molecule. While specific fluorescence data for this compound is not detailed in the provided context, the principles of fluorescence spectroscopy are well-established for the analysis of various organic compounds.
Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in the absorption of left- and right-circularly polarized light. mdpi.com This technique is particularly sensitive to the three-dimensional structure of chiral molecules. While CD spectroscopy is widely used for evaluating the conformation and stability of biomolecules like proteins and nucleic acids, its application to smaller organic molecules can also provide valuable conformational insights. nih.govresearchgate.net
The CD spectrum of a molecule can be correlated with its molecular structure, making it a useful tool for conformational analysis. mdpi.comsemanticscholar.org By analyzing the CD spectra, researchers can gain information about the spatial arrangement of different parts of a molecule. semanticscholar.org
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that provides highly accurate mass measurements, typically to the third or fourth decimal place. researchgate.net This precision allows for the unambiguous determination of the elemental composition of a molecule. researchgate.net HRMS is invaluable for confirming the molecular formula of newly synthesized compounds and for distinguishing between compounds with the same nominal mass but different elemental compositions. mdpi.com
For example, in the characterization of a related coumarin (B35378) derivative, 4-[(4-methoxybenzyl)amino]-3-nitro-2H-chromen-2-one, HRMS (EI) was used to confirm its molecular formula as C₁₇H₁₄N₂O₅ by matching the experimentally determined mass (326.0915) with the calculated required mass (326.0903). scispace.com This level of accuracy is crucial for the structural elucidation of novel compounds.
Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Specific functional groups absorb IR radiation at characteristic frequencies, resulting in a unique spectral fingerprint for each compound.
For a related compound, 4-[(4-methoxybenzyl)amino]-3-nitro-2H-chromen-2-one, the IR spectrum shows characteristic absorption bands for the N-H group (3344 cm⁻¹), aromatic C-H bonds (3083 cm⁻¹), aliphatic C-H bonds (2940 and 2845 cm⁻¹), the carbonyl group (C=O) (1681 cm⁻¹), the carbon-carbon double bond (C=C) (1607 cm⁻¹), and the nitro group (NO₂) (1515 and 1335 cm⁻¹). scispace.com These characteristic peaks provide strong evidence for the presence of these functional groups within the molecule.
Interactive Data Table: Characteristic IR Absorption Frequencies for a Related Nitro-Chromene Derivative
| Functional Group | Wavenumber (cm⁻¹) |
| N-H | 3344 |
| Aromatic C-H | 3083 |
| Aliphatic C-H | 2940, 2845 |
| C=O | 1681 |
| C=C | 1607 |
| NO₂ | 1515, 1335 |
Stereochemical Aspects of Chromene Reactions
The stereochemistry of reactions involving the 3-nitro-2H-chromene scaffold is a critical aspect of its chemical behavior, influencing the spatial arrangement of atoms in the resulting products. The control of diastereoselectivity and enantioselectivity during synthesis is paramount for producing specific, stereochemically pure compounds.
Diastereoselectivity and Enantioselectivity in Synthesis
The synthesis of functionalized chromane (B1220400) and chromene derivatives often involves reactions where new stereocenters are formed. The inherent structure of 3-nitro-2H-chromenes and the choice of catalysts and reagents can dictate the stereochemical outcome.
Organocatalyzed Reactions:
Asymmetric organocatalysis has emerged as a powerful tool for achieving high levels of stereocontrol in reactions involving 3-nitro-2H-chromenes. For instance, the conjugate addition of unmodified carbonyl compounds to 3-nitro-2H-chromenes can be catalyzed by proline in the presence of a base like sodium acetate (B1210297). arkat-usa.org This process can lead to the formation of 3-nitrochromans with high diastereoselectivity. arkat-usa.org The mechanism is believed to involve the formation of an enamine intermediate from the carbonyl compound and proline, which then attacks the nitrochromene. The catalyst's chiral environment directs the approach of the reactants, favoring the formation of one diastereomer over the other. arkat-usa.org
Similarly, enantioselective cascade reactions, such as the double Michael addition of acyclic enones to 3-nitro-2H-chromenes, can produce functionalized tricyclic chroman derivatives with excellent results. rsc.org These reactions, often catalyzed by chiral amines or squaramides, can generate multiple stereocenters in a single step with high control over both diastereoselectivity and enantioselectivity.
Substituent Effects:
The nature of substituents on the 2H-chromene ring can significantly influence the stereoselectivity of its reactions. For example, the introduction of an electron-withdrawing trifluoromethyl (CF₃) group at the 2-position of 3-nitro-2H-chromene not only activates the double bond for nucleophilic attack but also enhances the stereoselectivity of subsequent reactions. mdpi.com In reactions with stabilized azomethine ylides, 2-trifluoromethyl-3-nitro-2H-chromenes have been shown to form single endo isomers of chromeno[3,4-c]pyrrolidines, whereas their 2-phenyl counterparts yield a mixture of endo and endo' isomers. mdpi.com This highlights the directing effect of the C-2 substituent on the stereochemical course of the reaction.
A summary of representative stereoselective reactions involving the 3-nitro-2H-chromene core is presented below.
| Reaction Type | Catalyst/Reagent | Substrate Class | Stereochemical Outcome |
| Conjugate Addition | Proline / NaOAc | 3-Nitro-2H-chromenes | High diastereoselectivity |
| Kinetic Resolution | N-Heterocyclic Carbene | 2-Aryl-3-nitro-2H-chromenes | High diastereo- and enantiomeric enrichment rsc.org |
| Cascade Double Michael Addition | Chiral Organocatalysts | 3-Nitro-2H-chromenes | High diastereoselectivity and enantioselectivity rsc.org |
| [3+2] Cycloaddition | AgOAc | 2-CF₃-3-nitro-2H-chromenes | High stereoselectivity (single endo isomer) mdpi.com |
Structural Confirmation via X-ray Crystallography
X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional structure of molecules, providing definitive proof of their relative and absolute configurations. For complex molecules derived from 3-nitro-2H-chromenes, this technique confirms the stereochemical outcomes of synthetic reactions.
While the crystal structure for this compound itself is not detailed in the reviewed literature, the structures of numerous related and derived compounds have been established, providing insight into the core's conformational properties. For instance, the analysis of 2-ferrocenyl-3-nitro-2H-chromene revealed that the pyran ring adopts a half-chair conformation. nih.gov This non-planar conformation is a common feature of the 2H-chromene system.
In synthetic applications, X-ray diffraction has been used to confirm the structures of complex products resulting from reactions of this compound. For example, in a DABCO-catalyzed [3+3] annulation reaction between this compound and benzyl (B1604629) 2,3-butadienoate, the structure of the resulting 5H-chromeno[3,4-b]pyridine product was unequivocally confirmed by single-crystal X-ray diffraction. uc.pt
Furthermore, in studies on the reactions of other substituted 3-nitro-2H-chromenes, X-ray analysis has been crucial for confirming the relative configuration of newly formed stereocenters. The structure of a chromane derivative formed from a 2-trifluoromethyl-3-nitro-2H-chromene confirmed that the nitro and CF₃ groups were located on the same side of the pyran ring. mdpi.com Such analyses are vital for validating the stereoselectivity of a given synthetic method.
The table below summarizes key crystallographic findings for compounds related to the 3-nitro-2H-chromene family.
| Compound | Key Structural Feature(s) Confirmed | Conformation of Pyran Ring |
| 2-Ferrocenyl-3-nitro-2H-chromene | Relative arrangement of substituents | Half-chair nih.gov |
| 5H-Chromeno[3,4-b]pyridine derivative | Structure of a [3+3] annulation product uc.pt | Distorted |
| Chromeno[3,4-c]pyrrolidine derivative | Relative configuration of multiple stereocenters mdpi.com | Distorted half-chair mdpi.com |
Computational and Theoretical Studies on 8 Methoxy 3 Nitro 2h Chromene
Density Functional Theory (DFT) Investigations
Density Functional Theory (DFT) serves as a powerful computational tool for investigating the electronic structure and reactivity of molecules. semanticscholar.org By calculating the electron density, DFT methods can predict a variety of chemical properties, offering a microscopic understanding of a compound's behavior. For the chromene scaffold, DFT has been employed to explore molecular geometry, vibrational frequencies, and electronic characteristics. semanticscholar.orgbohrium.com
Electronic Structure and Reactivity Descriptors (e.g., HOMO-LUMO Gap)
The electronic properties of chromene derivatives are often analyzed using DFT at levels of theory such as B3LYP/6-311++G(d,p). bohrium.comekb.eg A key aspect of these investigations is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These orbitals are crucial as HOMO acts as an electron donor and LUMO as an electron acceptor. mdpi.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical descriptor of a molecule's chemical reactivity and kinetic stability. mdpi.com A small energy gap suggests that a molecule is highly polarizable and has high chemical reactivity, making it a "soft" molecule. Conversely, a large energy gap indicates high stability and low reactivity, characteristic of a "hard" molecule.
While specific DFT data for 8-methoxy-3-nitro-2H-chromene is not extensively detailed in the available literature, studies on analogous structures, such as 3-amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile, provide valuable insights. For this related compound, the calculated HOMO and LUMO energies were -5.947 eV and -2.389 eV, respectively, indicating a strong ability to donate electrons. mdpi.com The distribution of these orbitals is typically across the chromene core, highlighting the reactive regions of the molecule. mdpi.com Such calculations help in understanding the charge transfer possibilities within the molecule.
Global reactivity descriptors derived from HOMO and LUMO energies, including electronegativity (χ), chemical hardness (η), and softness (S), are used to quantify the molecule's reactivity. ekb.eg Furthermore, Molecular Electrostatic Potential (MEP) maps are generated to visualize the electrophilic and nucleophilic sites, identifying regions prone to electrostatic interactions. bohrium.commdpi.com For instance, in related methoxy-chromene structures, the oxygen atom of the methoxy (B1213986) group often represents a region of high electron density and a potential site for electrophilic attack. mdpi.com
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -5.947 |
| ELUMO | -2.389 |
| Energy Gap (ΔE) | 3.558 |
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are computational techniques used to predict how a small molecule (ligand) interacts with a large biological macromolecule, such as a protein or DNA. These methods are instrumental in drug discovery for predicting binding modes and estimating the strength of the interaction.
Computational Analysis of Molecular Interactions with Biological Macromolecules
Computational studies have explored the interaction between a closely related derivative, 8-methoxy-3-nitro-2-(4-methoxyphenyl)-2H-chromene (MNC), and calf thymus DNA (ct-DNA). researchgate.net Molecular docking investigations revealed that the compound preferentially binds within the minor groove of the DNA double helix. researchgate.net The binding is characterized by a complex pattern of interactions. Initially, the molecule attaches to the DNA surface through electrostatic interactions. This is followed by a more stable association within the minor groove, which is stabilized by a combination of van der Waals forces and hydrophobic contacts. researchgate.net This predominant groove binding, potentially coupled with moderate intercalation, demonstrates the compound's ability to form a stable complex with DNA. researchgate.net
Prediction of Binding Modes and Affinities
The affinity of the MNC-DNA interaction has been quantified through both experimental and computational approaches. researchgate.net Molecular docking simulations estimate the interaction energy, which corroborates findings from experimental techniques like isothermal titration calorimetry (ITC). researchgate.net The binding process is found to be enthalpy-driven, indicating that the formation of stabilizing contacts is the primary driving force for the interaction. researchgate.net A negative change in enthalpy (ΔH) suggests that the binding is energetically favorable, while an entropic penalty points to a reduction in the system's degrees of freedom as the molecule binds to its target. researchgate.net
| Thermodynamic Parameter | Value |
|---|---|
| Binding Constant (Kb) | ~104 M-1 |
| Binding Enthalpy (ΔH) | -26 kcal mol-1 |
| Binding Free Energy (ΔG) | -6 kcal mol-1 |
| Entropic Penalty (-TΔS) | +20.1 kcal mol-1 |
Quantum Chemical Calculations for Reaction Mechanism Elucidation
Quantum chemical calculations, particularly DFT, are essential for elucidating the mechanisms of chemical reactions. These methods allow for the mapping of reaction pathways, the identification of transition states, and the calculation of activation energies, thereby providing a detailed picture of how a reaction proceeds.
The 3-nitro-2H-chromene scaffold is known for its versatile reactivity. chim.itresearchgate.net The presence of the nitro group and the double bond in the pyran ring makes it susceptible to various transformations, including nucleophilic conjugate additions and cycloaddition reactions. researchgate.netmdpi.com For example, 2-substituted 3-nitro-2H-chromenes have been shown to react with stabilized azomethine ylides in a sequence involving a Michael addition followed by a Mannich reaction. mdpi.com
Quantum chemical calculations can be used to model such reaction sequences. By calculating the potential energy surface, researchers can determine the relative energies of reactants, intermediates, transition states, and products. This information helps to understand the stereoselectivity of reactions, explaining why certain isomers are formed preferentially. For instance, in the reaction with azomethine ylides, calculations could clarify the energy barriers leading to different endo and exo products, explaining how temperature and solvent can control the stereochemical outcome. mdpi.com While specific studies elucidating reaction mechanisms for this compound using quantum calculations were not found in the reviewed literature, the established reactivity of the 3-nitro-2H-chromene class strongly suggests that such computational approaches are vital for understanding and predicting their chemical behavior. mdpi.comresearchgate.net
Chemical Reactivity and Mechanistic Investigations
Reaction Pathways of 8-Methoxy-3-nitro-2H-chromene with Chemical Reagents
Reactions of 3-nitro-2H-chromenes often proceed via nucleophilic addition to the C=C double bond. researchgate.net For instance, they are known to react with stabilized azomethine ylides in the presence of catalysts like silver acetate (B1210297) (AgOAc), leading to complex heterocyclic structures. mdpi.comnih.gov This reaction typically follows a Michael addition/Mannich reaction sequence. mdpi.comnih.gov While specific studies on the 8-methoxy derivative are not extensively detailed in the provided literature, the general pathways established for other substituted 3-nitro-2H-chromenes are considered applicable. The presence of different substituents on the chromene ring can influence the stereochemistry and yield of the products. mdpi.com
Nucleophilic and Cycloaddition Reactions of 3-Nitro-2H-Chromenes
The electron-deficient nature of the double bond in 3-nitro-2H-chromenes makes them excellent substrates for both nucleophilic additions and cycloaddition reactions. researchgate.netresearchgate.net
Nucleophilic Reactions: A primary reaction pathway is the Michael addition, where various nucleophiles attack the C4 position of the chromene ring. This has been established as a key method for constructing diverse C-C and C-X (where X is a heteroatom) bonds. researchgate.net
Cycloaddition Reactions: 3-Nitro-2H-chromenes readily participate in 1,3-dipolar cycloaddition reactions. A notable example is their reaction with azomethine ylides, which are generated from α-iminoesters. mdpi.com These reactions, often catalyzed by a combination of a Lewis acid (e.g., AgOAc) and a base, yield complex chromeno[3,4-c]pyrrolidine derivatives. mdpi.comnih.gov The stereochemical outcome of these cycloadditions can be influenced by the substituents on the chromene ring and the reaction conditions. For example, reactions involving 2-phenyl-3-nitro-2H-chromenes can produce a mixture of isomers, whereas 2-trifluoromethyl-3-nitro-2H-chromenes often lead to the formation of a single endo isomer with high stereoselectivity. mdpi.com
Below is a table summarizing the reaction of substituted 3-nitro-2H-chromenes with azomethine ylides.
| Chromene Substituent (at C2) | Reagent | Catalyst/Conditions | Product | Isomeric Outcome | Yield |
| Phenyl | Azomethine ylide from methyl glycinate | AgOAc, Et3N | Chromeno[3,4-c]pyrrolidine | Mixture of endo and endo' isomers | 85-93% |
| Trifluoromethyl (CF3) | Azomethine ylide | AgOAc, Et3N | Chromeno[3,4-c]pyrrolidine | Single endo isomer | 85-94% |
| Trichloromethyl (CCl3) | Azomethine ylide | AgOAc, Et3N | Michael Adduct | Single anti-isomer | 40-67% |
Oxidation and Reduction Chemistry of the Chromene Moiety
The chromene moiety is subject to both oxidation and reduction reactions, which can target different parts of the molecule, including the double bond and the nitro group. researchgate.netresearchgate.net
Oxidation: The oxidation of the chromene ring can lead to various products. For instance, oxidation of a chromene-annulated chlorin (B1196114) under different conditions can result in products where the chromene structure is retained but other parts of the molecule are oxidized, or in products where the chromene moiety is lost entirely. rsc.org In some cases, epoxidation of the C3-C4 double bond in chromene derivatives can be achieved using manganese-salen catalysts, yielding the corresponding epoxides. chempedia.info
Reduction: The nitro group is the most common site for reduction in 3-nitro-2H-chromenes. This transformation is significant as it provides a pathway to amino-substituted chromane (B1220400) derivatives, which are valuable synthetic intermediates. The reduction can also affect the C=C double bond, leading to the corresponding saturated chromane ring system. The specific outcome depends on the reducing agent and reaction conditions employed.
Elucidation of Catalytic Mechanisms and Transition States
Several catalytic systems have been developed to control the reactivity and selectivity of reactions involving 3-nitro-2H-chromenes. The mechanisms often involve the formation of specific intermediates and transition states that dictate the reaction's outcome.
Silver-Catalyzed Reactions: In the 1,3-dipolar cycloaddition of azomethine ylides to 3-nitro-2H-chromenes, a Lewis acid catalyst like AgOAc is often used. The proposed mechanism involves a reversible Michael addition followed by a Mannich reaction sequence. mdpi.com The catalyst coordinates with the reactants, facilitating the nucleophilic attack and subsequent cyclization.
Organocatalysis: Proline and its derivatives have been used as organocatalysts in reactions with 3-nitro-2H-chromenes. A probable mechanism involves the formation of an enamine intermediate from the catalyst and a carbonyl compound. This enamine then activates the chromene through the formation of a hydrogen bond between the nitro group and the catalyst's carboxyl group in the transition state, facilitating a nucleophilic addition. researchgate.net
N-Heterocyclic Carbene (NHC) Catalysis: NHCs have been utilized in the kinetic resolution of racemic 2-aryl-3-nitro-2H-chromenes. This process proceeds through an NHC-bound azolium homoenolate pathway, allowing for the synthesis of highly enantioenriched 2-aryl-3-nitro-chromane derivatives. rsc.org
Regioselectivity and its Determinants in Chromene Formation and Reactions
Regioselectivity, the preference for bond formation at one position over another, is a critical aspect of 3-nitro-2H-chromene chemistry. wikipedia.org In nucleophilic addition reactions, the regioselectivity is predominantly governed by the electronic properties of the 3-nitro-2H-chromene scaffold.
The strong electron-withdrawing nitro group at the C3 position polarizes the C3-C4 double bond, making the C4 carbon atom highly electrophilic and the C3 carbon atom nucleophilic. Consequently, nucleophiles overwhelmingly attack the C4 position. This predictable regioselectivity is a cornerstone of the synthetic utility of 3-nitro-2H-chromenes, enabling the regioselective formation of a C-C or C-heteroatom bond at a specific location. researchgate.netstudy.com This principle is consistently observed in Michael additions and related conjugate addition reactions. researchgate.netresearchgate.net
Influence of Electron-Withdrawing Groups on Reactivity
The reactivity of the 2H-chromene system is significantly influenced by the nature of its substituents, particularly the powerful electron-withdrawing nitro group at the C3 position. nih.gov
The nitro group activates the C3-C4 double bond towards nucleophilic attack through both inductive and resonance effects, which reduce the electron density of the double bond. nih.gov This activation is crucial for the diverse reactivity of these compounds. researchgate.net
The introduction of other electron-withdrawing groups, for example, a trifluoromethyl (CF3) group at the C2 position, further enhances this effect. mdpi.com The CF3 group not only activates the double bond to a greater extent but can also increase the stereoselectivity of reactions with nucleophiles. mdpi.com This enhanced reactivity and selectivity make these highly substituted chromenes valuable substrates in complex molecule synthesis. In contrast, electron-donating groups on the aromatic ring, such as the methoxy (B1213986) group in this compound, can slightly modulate this reactivity by donating electron density into the system, though the dominant activating effect of the nitro group is retained.
Molecular Interactions with Biological Macromolecules and Cellular Processes
DNA-Compound Interactions
Deoxyribonucleic acid (DNA) is a primary target for many antiviral and anticancer therapies as it holds the genetic blueprint essential for the life cycle of cells. researchgate.net The interactions of a derivative, 8-methoxy-3-nitro-2-(4-methoxyphenyl)-2H-chromene (MNC), with calf thymus DNA (ct-DNA) have been explored through various biophysical and computational methods. researchgate.net
Modes of DNA Binding (e.g., Minor Groove Binding, Intercalation)
Spectroscopic analyses, including UV-Vis spectra and emission-based dye displacement studies, have revealed that 8-methoxy-3-nitro-2-(4-methoxyphenyl)-2H-chromene exhibits a complex binding pattern with DNA. The primary mode of interaction is through binding within the minor groove of the DNA double helix. researchgate.net This is complemented by a moderate degree of intercalation, where the molecule inserts itself between the base pairs of the DNA. researchgate.net Molecular docking studies have further supported these findings, indicating two distinct binding modes: minor groove binding and a threading intercalation. researchgate.net
Conformational Changes Induced in DNA
The binding of 8-methoxy-3-nitro-2-(4-methoxyphenyl)-2H-chromene to DNA induces slight conformational changes in the DNA structure. researchgate.net Evidence from circular dichroism (CD) spectroscopy, a technique sensitive to the chiral environment of molecules, indicates these subtle alterations upon the compound's binding. researchgate.net
Thermodynamic Characterization of Binding (e.g., Binding Constants, Enthalpies, Free Energies)
The thermodynamics of the interaction between 8-methoxy-3-nitro-2-(4-methoxyphenyl)-2H-chromene and DNA have been quantified using isothermal titration calorimetry (ITC). This technique allows for the direct measurement of the heat changes associated with the binding event, providing key insights into the forces driving the interaction. The binding process is characterized as being enthalpy-driven, which suggests the formation of stabilizing contacts between the compound and DNA. researchgate.net A negative entropic contribution points to a decrease in the system's randomness, likely due to the reduced motional freedom of the molecules upon forming the complex. researchgate.net
Table 1: Thermodynamic Parameters for the Interaction of 8-methoxy-3-nitro-2-(4-methoxyphenyl)-2H-chromene with DNA researchgate.net
| Thermodynamic Parameter | Value |
|---|---|
| Binding Constant (K) | ~ 10^4 M^-1 |
| Binding Enthalpy (ΔH) | -26 kcal mol^-1 |
| Binding Free Energy (ΔG) | 6 kcal/mol |
Molecular Recognition Principles Governing DNA Interactions
The principles of molecular recognition that govern the interaction between 8-methoxy-3-nitro-2-(4-methoxyphenyl)-2H-chromene and DNA involve a multi-step process. Initially, the compound is thought to attach to the surface of the DNA molecule through electrostatic interactions. researchgate.net This is followed by a more intimate and stronger association within the minor groove, stabilized by van der Waals forces and hydrophobic contacts. researchgate.net
Enzyme and Protein Interactions
Molecular Recognition of Key Enzymes (e.g., Squalene (B77637) Synthase, Lanosterol-14α Demethylase, DNA Gyrase)
Based on a comprehensive review of the available scientific literature, there are no specific studies detailing the molecular recognition and interaction of 8-methoxy-3-nitro-2H-chromene with squalene synthase or lanosterol-14α demethylase.
While the broader class of coumarin (B35378) compounds, to which chromenes are related, has been shown to target the B subunit of bacterial DNA gyrase and inhibit its ATPase activity, specific molecular recognition studies for this compound and DNA gyrase are not currently available. nih.gov
Impact on Tubulin Polymerization Dynamics
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are crucial for several cellular functions, including cell division, motility, and intracellular transport. nih.gov Their dynamic nature makes them a key target for anticancer therapies. nih.gov While direct research on the impact of this compound on tubulin polymerization is not extensively documented in the reviewed literature, the broader class of chromene derivatives has been identified as a source of potent tubulin polymerization inhibitors. researchgate.netmdpi.com
For instance, a class of related compounds, 4-aryl-4H-chromenes, has produced derivatives that effectively inhibit tubulin polymerization. researchgate.net One such compound, EPC2407, is a known tubulin polymerization inhibitor that has undergone clinical investigation. researchgate.net Furthermore, studies on various molecular hybrids have shown that the inclusion of a chromene scaffold can lead to significant tubulin assembly inhibition. nih.gov Certain indole-heterocycle hybrids incorporating a chromene structure have demonstrated tubulin polymerization inhibitory activities. mdpi.com These findings suggest that the chromene scaffold is a valuable pharmacophore for developing agents that interfere with microtubule dynamics, although specific data for this compound is not available.
Investigating Molecular Mechanisms of Induced Cellular Responses
Apoptosis, or programmed cell death, is a critical process for tissue homeostasis, and its dysregulation is a hallmark of cancer. The process is executed through a cascade of proteolytic enzymes called caspases. mdpi.com Caspase-3 is a key effector caspase, responsible for cleaving various cellular substrates, which leads to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation. nih.govnih.govresearchgate.netresearchgate.net
Direct studies detailing the molecular mechanisms of apoptosis induced by this compound are limited. However, extensive research on structurally related 8-methoxy-benzo[f]chromene derivatives provides significant insight into the potential pro-apoptotic activity of this class of compounds. A series of aryl-substituted 3-amino-1-aryl-8-methoxy-1H-benzo[f]chromene-2-carbonitriles has been shown to trigger apoptosis in cancer cells. frontiersin.org
The investigation into these related compounds revealed that their cytotoxic activity is mediated through the initiation of the mitochondrial apoptotic pathway. Treatment of triple-negative breast cancer cells with these benzochromene derivatives led to a decrease in mitochondrial membrane potential and an increase in mitochondrial superoxide (B77818) levels. frontiersin.org These events are upstream activators of the intrinsic apoptotic pathway, culminating in the activation of effector caspases. frontiersin.org
A key finding was the demonstrated activation of caspase 3/7 following treatment with these 8-methoxy-benzo[f]chromene derivatives, confirming that these compounds induce cell death via the caspase-dependent apoptotic pathway. frontiersin.org The activation of these executioner caspases is the critical step that initiates the degradation phase of apoptosis, including the fragmentation of cellular DNA. nih.gov
The table below summarizes the observed apoptotic effects of these related 8-methoxy-benzo[f]chromene derivatives on cancer cells.
| Compound Class | Cancer Cell Line | Molecular Event | Outcome | Reference |
| 3-amino-1-aryl-8-methoxy-1H-benzo[f]chromene-2-carbonitriles | MDA-MB-231 (Triple-Negative Breast Cancer) | Increased mitochondrial superoxide | Initiation of mitochondrial stress | frontiersin.org |
| 3-amino-1-aryl-8-methoxy-1H-benzo[f]chromene-2-carbonitriles | MDA-MB-231 (Triple-Negative Breast Cancer) | Decreased mitochondrial membrane potential | Mitochondrial pathway activation | frontiersin.org |
| 3-amino-1-aryl-8-methoxy-1H-benzo[f]chromene-2-carbonitriles | MDA-MB-231 (Triple-Negative Breast Cancer) | Caspase 3/7 activation | Execution of apoptosis | frontiersin.org |
These findings highlight that while specific data on this compound is scarce, its structural relatives possessing the 8-methoxy-chromene core are capable of inducing apoptosis through the activation of the caspase cascade. frontiersin.org
Structure Activity Relationship Sar Studies for 8 Methoxy 3 Nitro 2h Chromene Derivatives
Systematic Modification of the Chromene Scaffold and Substituents
The 3-nitro-2H-chromene core is a versatile scaffold that has been subjected to extensive and systematic modification to explore and enhance its biological activities. Research has shown that the nature of substituents at various positions on the chromene ring system plays a critical role in the compound's efficacy.
Modifications have been strategically applied to several key positions:
Position 2: The substituent at the C2 position significantly influences the compound's properties. Studies have explored a range of groups, including aryl (e.g., phenyl) and halogenated alkyls (e.g., trifluoromethyl, trichloromethyl). mdpi.com The inhibitory effect of some chromene derivatives has been shown to depend on the length and bulk of the alkyl moiety at this position. researchgate.net
The Phenyl Ring at Position 2: When an aryl group is present at C2, its own substitution pattern is a target for modification. The introduction of mono-halogen groups (fluoro, chloro, bromo) or electron-donating groups like methoxy (B1213986) has been systematically studied to determine their impact on antibacterial activity. mdpi.comnih.gov
The Benzene (B151609) Ring of the Chromene Scaffold: The benzene portion of the chromene core, particularly positions 6 and 8, has been a major focus for derivatization.
Halogenation: The introduction of halogens like bromine and chlorine at positions 6 and 8 is a common strategy. mdpi.comnih.gov
Alkoxy Groups: The presence and nature of alkoxy groups, such as the defining 8-methoxy group and its 8-ethoxy analogue, have been investigated. mdpi.comresearchgate.net
Other Functional Groups: In an effort to develop novel compounds with antitumor activity, researchers have incorporated sulfonylhydrazone and acylhydrazone functionalities at the 6-position of 8-ethoxy-3-nitro-2H-chromene derivatives. researchgate.net
A separate line of inquiry on the related 3-nitro-2-(trifluoromethyl)-2H-chromene scaffold further illustrates the principle of systematic modification. In this series, a 6-iodo group was replaced using a Sonogashira reaction to introduce various 6-alkynyl analogues, which were then extended with alkyl and aryl spacers to probe the steric and electronic requirements for receptor binding. nih.gov
| Compound Series | Position of Modification | Examples of Substituents | Objective of Modification |
|---|---|---|---|
| 2-Aryl-3-nitro-2H-chromenes | Position 8 (on chromene ring) | -OCH3, -OC2H5, -Cl, -Br | Evaluate impact of electron-donating and withdrawing groups on antibacterial activity. mdpi.comnih.govresearchgate.net |
| 2-Aryl-3-nitro-2H-chromenes | Position 6 (on chromene ring) | -Br, -Cl, Sulfonylhydrazone, Acylhydrazone | Explore effects of halogenation and larger functional moieties on bioactivity. nih.govresearchgate.net |
| 2-Aryl-3-nitro-2H-chromenes | Position 4 of Phenyl Ring (at C2) | -F, -Cl, -Br, -OCH3 | Determine influence of phenyl ring electronics on overall compound potency. mdpi.comnih.gov |
| 3-Nitro-2-(trifluoromethyl)-2H-chromenes | Position 6 (on chromene ring) | -H, -Br, -I, Alkynyl groups (e.g., -C≡CH, -C≡CSi(CH3)3) | Investigate steric and electronic effects on P2Y6 receptor antagonism. nih.gov |
Correlating Structural Features with Molecular Interaction Profiles
The systematic modifications detailed above have led to clear correlations between specific structural features and the molecular interactions and biological activities of these compounds.
A detailed investigation into the interaction between 8-Methoxy-3-nitro-2-(4-methoxyphenyl)-2H-chromene (MNC) and calf thymus DNA revealed a complex binding mechanism. researchgate.net The study demonstrated that MNC binds to DNA primarily through groove binding, with a moderate level of intercalation. The initial attachment occurs via electrostatic interactions at the DNA surface, which is followed by a more stabilized contact involving van der Waals forces and hydrophobic interactions within the minor groove of the DNA. researchgate.net
Structure-activity relationship studies against various bacterial strains have established a strong dependence on the substitution pattern of the 3-nitro-2H-chromene core. nih.gov A critical finding is that halogenation is a key determinant of antibacterial potency.
Effect of Electron-Donating Groups: Derivatives bearing electron-donating groups, such as methoxy or ethoxy groups on the chromene ring (positions 8) or the C2-phenyl ring, resulted in an almost complete loss of antibacterial inhibition. nih.gov
Effect of Halogenation: In stark contrast, the presence of halogens is strongly correlated with increased activity. Mono-halogenated nitrochromenes displayed moderate anti-staphylococcal activity. The potency was dramatically increased in tri-halogenated derivatives, which showed powerful anti-staphylococcal effects with significantly lower minimum inhibitory concentrations (MIC). nih.gov For example, 2-(4-bromophenyl)-6-bromo-8-chloro-3-nitro-2H-chromene was identified as the most potent antibacterial agent in its series against multidrug-resistant strains. nih.gov
| Compound/Structural Feature | Molecular Interaction/Biological Activity | Key Findings |
|---|---|---|
| 8-Methoxy-3-nitro-2-(4-methoxyphenyl)-2H-chromene (MNC) | Interaction with DNA | Binds to the DNA minor groove via electrostatic, van der Waals, and hydrophobic forces. researchgate.net |
| 3-Nitro-2H-chromenes with electron-donating groups (e.g., -OCH3, -OC2H5) | Antibacterial Activity (Staphylococcus) | Resulted in almost no inhibition (MIC >128 µg/mL). nih.gov |
| Mono-halogenated 3-nitro-2H-chromenes | Antibacterial Activity (Staphylococcus) | Showed moderate activity (MIC values of 8–32 μg/mL). nih.gov |
| Tri-halogenated 3-nitro-2H-chromenes | Antibacterial Activity (Staphylococcus) | Displayed potent activity (MIC values of 1–8 μg/mL). nih.gov |
Rational Design Principles for Modulating Compound Behavior
The insights gained from SAR studies provide the foundation for the rational design of new 8-methoxy-3-nitro-2H-chromene derivatives with tailored biological activities. The goal is to leverage the understanding of how specific structural motifs influence molecular interactions to design compounds with improved potency, selectivity, or novel mechanisms of action.
One key principle is molecular hybridization . This strategy involves combining known pharmacophores to create a new molecule with potentially enhanced or synergistic effects. For instance, the decision to incorporate sulfonylhydrazone and acylhydrazone functionalities at the 6-position of 8-ethoxy-3-nitro-2H-chromene was a deliberate design choice. It was envisioned that combining these specific pharmacophores with the chromene core might lead to the development of novel compounds with effective antitumor activity. researchgate.net
Another powerful design principle involves targeting specific biomolecular interactions . By understanding the three-dimensional structure of a biological target, such as an enzyme or receptor, medicinal chemists can design molecules that fit precisely into binding pockets and form specific, stabilizing interactions. An example of this principle is seen in the rational design of 2H-chromene-based antiphytovirals. nih.gov A series of derivatives was designed with the specific goal of inhibiting potato virus Y (PVY) virion assembly. The design strategy successfully yielded a compound capable of forming a stable hydrogen bond with a crucial serine residue (Ser125) in the PVY coat protein. This targeted interaction allowed the designed chromene to outcompete the natural binding of the coat protein to viral RNA, thus inhibiting virion assembly. nih.gov
Ultimately, these rational design principles are employed to guide the modification of the chromene scaffold toward a specific therapeutic goal. The accumulated SAR data, which indicates that multi-halogenation is critical for antibacterial potency, led to the identification of 2-(4-bromophenyl)-6-bromo-8-chloro-3-nitro-2H-chromene as a lead compound for further development against multidrug-resistant bacteria. nih.gov
Photophysical Properties and Photochemistry of 2h Chromenes
Excited State Characterization of 2H-Chromene Systems
The photodynamics of 2H-chromenes have been investigated using time-resolved spectroscopic techniques. rsc.org Upon excitation with UV light, the molecule is promoted to an excited singlet state. researchgate.net Ultrafast spectroscopy studies on various 2H-chromene derivatives have shown that the initial photochemical event, the cleavage of the C-O bond, occurs on an extremely short timescale, typically within a few hundred femtoseconds. rsc.org
This bond-breaking event leads to the formation of a short-lived transient species. This initial transient then rapidly converts to a cisoid-cis open form in under a picosecond. rsc.org Subsequently, this intermediate transforms into a more stable, metastable transoid-cis structure within a few picoseconds. rsc.org The efficiency of this photo-coloration process is generally high, with quantum yields often ranging from 0.7 to 1.0 for many 2H-chromene derivatives. researchgate.net However, the presence of certain substituents, such as nitro groups, can sometimes lead to a decrease in this quantum yield. researchgate.net For some chromenes, the triplet state may be marginally involved in the photoreaction, but this is not a universal pathway for all derivatives. rsc.org
Emission and Absorption Spectroscopic Investigations
The spectroscopic properties of 2H-chromenes are intrinsically linked to their photochromic nature. In their ground, closed-ring state, these compounds are typically colorless or pale yellow, absorbing light in the ultraviolet region of the electromagnetic spectrum. rochester.edu This absorption corresponds to electronic transitions within the un-opened chromene structure. rochester.edu
Upon irradiation with UV light (e.g., 315-380 nm), the molecule undergoes ring-opening to form a colored, planar merocyanine-like structure. researchgate.net This open form exhibits strong absorption in the visible region, which is responsible for the observed color. cdnsciencepub.com The specific wavelength of maximum absorption (λmax) of the colored form is highly dependent on the substitution pattern on the chromene core. cdnsciencepub.com For instance, furo-fused benzopyrans show a bathochromic (red) shift and broadened absorption spectra compared to related naphthopyrans. cdnsciencepub.com
While the closed form's fluorescence is often weak, the photophysical properties of the open form are complex. The emission spectra of 2H-chromenes are less commonly the focus than their absorption properties, as the primary application and area of study revolves around the change in absorption (color). libretexts.org The transition from a higher-energy state to a lower-energy state results in the emission of photons, creating an emission spectrum. libretexts.org The nature of these spectra can range from sharp lines to broad bands, depending on the molecular environment and the number of possible transitions. libretexts.org
Table 1: Spectroscopic Data for Selected 2-Aryl-3-nitro-2H-chromene Derivatives
| Compound | Substituents | Appearance | 1H NMR Data (δ, ppm) | 13C NMR Data (δ, ppm) |
| 8-methoxy-3-nitro-2-phenyl-2H-chromene | 8-OCH3, 2-Phenyl | Yellow solid | 8.28 (s, 1H), 7.50–7.43 (m, 2H), 7.40–7.34 (m, 3H), 7.18 (dd, J = 7.5, 1.6 Hz, 1H), 7.11 (dd, J = 8.2, 1.6 Hz, 1H), 7.02 (dd, J = 8.2, 7.5 Hz, 1H), 6.69 (s, 1H), 3.77 (s, 3H) | 148.8, 142.6, 141.3, 137.1, 129.6, 129.3, 128.8, 127.0, 122.4, 122.3, 119.1, 117.2, 73.7, 55.6 |
| 8-ethoxy-3-nitro-2-phenyl-2H-chromene | 8-OC2H5, 2-Phenyl | Yellow solid | 8.28 (s, 1H), 7.51–7.43 (m, 2H), 7.42–7.30 (m, 3H), 7.18 (dd, J = 7.6, 1.6 Hz, 1H), 7.10 (dd, J = 8.2, 1.6 Hz, 1H), 7.00 (dd, J = 8.2, 7.6 Hz, 1H), 6.69 (s, 1H), 4.01 (qd, J = 7.0, 3.3 Hz, 2H), 1.30 (t, J = 7.0 Hz, 3H) | 148.0, 143.0, 141.4, 137.1, 129.7, 129.3, 128.7, 127.0, 122.5, 122.5, 119.3, 118.9, 73.6, 64.7, 14.2 |
| 8-methyl-3-nitro-2-phenyl-2H-chromene | 8-CH3, 2-Phenyl | Yellow solid | N/A | N/A |
Source: Data compiled from a study on halogenated 3-nitro-2H-chromenes. mdpi.com Note: NMR data was recorded in CD3COCD3.
Intramolecular Energy Transfer Processes
Intramolecular energy transfer is a key process in photophysics where an excited state is transferred from one part of a molecule (a donor) to another (an acceptor). lanl.gov In the context of 2H-chromene systems, this has been explored by covalently linking a photochromic chromene moiety to another molecular unit that can absorb light. rsc.org
Photochemical Transformations of the Chromene Core
The defining photochemical transformation of the 2H-chromene core is the reversible ring-opening reaction upon UV irradiation. mdpi.comsmolecule.com This process, a 1,3-electrocyclic reaction, involves the heterolytic cleavage of the C2-O bond of the pyran ring. cdnsciencepub.com This cleavage generates a planar, zwitterionic, and colored merocyanine intermediate. researchgate.net
Coloration: The stable, colorless closed form (CF) of the chromene absorbs a UV photon, leading to the excited singlet state. This state rapidly undergoes C-O bond cleavage to form the open-ring colored isomers, primarily the transoid-cis (TC) and transoid-trans (TT) forms. researchgate.net
Decoloration (Bleaching): The colored isomers are thermally unstable and will revert to the closed form in the dark. researchgate.net This ring-closing reaction can also be accelerated by irradiation with visible light (photobleaching). researchgate.net
The kinetics of the thermal bleaching process and the competition between photochemical and photophysical relaxation pathways are crucial aspects of the photochromism of these molecules. researchgate.net The structure of the chromene, including the nature and position of substituents, significantly influences these properties. Irradiation with UV-A light (around 365 nm) typically induces these ring-opening reactions. smolecule.com This photochemical behavior allows for the creation of unique molecular structures that are often difficult to obtain through standard thermal chemistry. smolecule.com
Advanced Research Perspectives and Applications
8-methoxy-3-nitro-2H-chromene as a Synthon in Complex Molecule Synthesis
The synthetic value of this compound is primarily derived from the reactive nature of its integrated β-nitrostyrene moiety. researchgate.net This functional group acts as an excellent Michael acceptor and a reactive dipolarophile, enabling a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. These reactions often proceed with high stereoselectivity and can be employed in cascade or domino sequences to rapidly construct intricate molecular architectures from simple precursors. researchgate.netnih.gov
The primary reaction pathways that underscore its utility as a synthon include:
Michael Addition Reactions: The electron-deficient double bond in the 3-nitro-2H-chromene system is highly susceptible to nucleophilic attack. This reactivity is harnessed in asymmetric Michael addition reactions to create complex chromane (B1220400) derivatives. For instance, cascade double Michael additions with α,β-unsaturated ketones can produce functionalized tricyclic chroman frameworks with excellent control over the stereochemical outcome. rsc.org This approach allows for the efficient synthesis of enantiomerically enriched tetrahydro-6H-benzo[c]chromenes. rsc.org
[3+2] Cycloaddition Reactions: this compound is an effective partner in 1,3-dipolar cycloaddition reactions. When reacted with stabilized azomethine ylides, it can lead to the formation of complex, fused heterocyclic systems such as chromeno[3,4-c]pyrrolidines. nih.govmdpi.com These reactions are valuable for their high degree of regio- and stereoselectivity, providing a direct route to polycyclic structures containing multiple chiral centers. nih.govresearchgate.net This method has been successfully applied to synthesize novel spirochromeno[3,4-c]pyrrolidines and spirooxindoles, which are scaffolds of significant interest in medicinal chemistry. researchgate.netnih.govdntb.gov.ua
Cascade and Domino Reactions: A key advantage of using 3-nitro-2H-chromenes as synthons is their suitability for cascade reactions, where multiple bond-forming events occur in a single operation. consensus.app A common sequence involves an initial Michael addition followed by an intramolecular cyclization or a subsequent Mannich reaction. mdpi.com For example, the reaction with 3-isothiocyanato oxindoles proceeds via an asymmetric Michael addition/cyclization cascade to yield polycyclic spirooxindoles with three new stereocenters formed in one pot. nih.govdntb.gov.ua This synthetic efficiency is highly desirable for building libraries of complex molecules for biological screening.
The versatility of this compound as a synthon is highlighted by the diverse range of complex molecules that can be accessed through its reactions.
Table 1: Examples of Complex Molecules Synthesized from 3-Nitro-2H-chromene Derivatives This table is interactive. You can sort and filter the data.
| Reactant(s) | Reaction Type | Product Scaffold | Key Features |
|---|---|---|---|
| α,β-Unsaturated Ketones | Cascade Double Michael Addition | Tetrahydro-6H-benzo[c]chromene | Tricyclic chroman, excellent diastereoselectivity |
| Azomethine Ylides | [3+2] Cycloaddition | Chromeno[3,4-c]pyrrolidine | Fused heterocyclic system, high stereoselectivity |
| Isatins and α-Amino Acids | [3+2] Cycloaddition | Spiro[chromeno[3,4-c]pyrrole-indolinone] | Spirocyclic, regio- and stereoselective |
Potential Applications in Materials Science and Functional Molecule Design
The unique electronic and structural features of the this compound scaffold make it a promising candidate for applications in both materials science and the design of bioactive molecules.
Materials Science: The broader class of 2H-chromenes is known to be a core component in materials with interesting photophysical properties. msu.edu A significant area of interest is photochromism, the phenomenon of reversible color change upon exposure to light. researchgate.netrsc.org While research has largely focused on other substituted chromenes like naphthopyrans for applications in ophthalmic lenses and molecular switches, the fundamental chromene structure is key to this property. researchgate.net The introduction of a methoxy (B1213986) and a nitro group, with their opposing electronic effects, could modulate the electronic structure of the molecule, potentially influencing its absorption spectrum and photo-responsive behavior.
Furthermore, nitro-substituted heterocyclic compounds are a subject of investigation in the field of energetic materials. osti.govaip.org The high nitrogen and oxygen content and the potential for energetic decomposition pathways are key characteristics of such materials. While specific studies on this compound for this purpose are not prominent, its structure fits the general profile of compounds explored in this domain. The broader field of nitrogen-containing heterocycles also finds applications in the development of dyes, polymers, and corrosion inhibitors, suggesting further avenues for the exploration of chromene derivatives. openmedicinalchemistryjournal.comresearchgate.net
Functional Molecule Design: A significant body of research has focused on the 3-nitro-2H-chromene scaffold as a pharmacophore for the development of new therapeutic agents. researchgate.net The specific substitution pattern can be tuned to optimize biological activity and selectivity. Derivatives of 3-nitro-2H-chromene have demonstrated a range of promising biological activities.
Antibacterial Agents: Halogenated derivatives of 2-aryl-3-nitro-2H-chromenes have shown potent activity against multidrug-resistant strains of bacteria, including S. aureus and S. epidermidis. mdpi.com These findings suggest that the 3-nitro-2H-chromene core is a valuable starting point for developing new antibiotics. mdpi.com
Antileishmanial Therapeutics: Leishmaniasis is a parasitic disease with limited treatment options. nih.gov Recently, a series of nitrochromene derivatives were synthesized and evaluated for their activity against Leishmania tropica. nih.govresearchgate.net These studies combine laboratory testing with computational molecular docking to understand how the compounds interact with parasite target proteins, highlighting a rational approach to designing new antiparasitic drugs based on this scaffold. nih.govresearchgate.net
The design of these functional molecules leverages the chromene core as a rigid scaffold upon which various substituents can be placed to modulate properties like lipophilicity, metabolic stability, and target binding affinity. mdpi.com
Table 2: Investigated Biological Activities of 3-Nitro-2H-chromene Derivatives This table is interactive. You can sort and filter the data.
| Application Area | Target/Organism | Key Findings |
|---|---|---|
| Antibacterial | Multidrug-Resistant Bacteria (S. aureus, S. epidermidis) | Halogenated derivatives show potent anti-staphylococcal activity. |
| Antileishmanial | Leishmania tropica | Nitrochromene derivatives identified as potential therapeutic agents. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
